1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea
Description
This urea derivative features a pyridazine core linked to a 3,5-dimethylpyrazole moiety via an amino bridge, with a 2-methoxyphenyl substituent on the urea nitrogen.
Properties
IUPAC Name |
1-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-15-14-16(2)30(29-15)22-13-12-21(27-28-22)24-17-8-10-18(11-9-17)25-23(31)26-19-6-4-5-7-20(19)32-3/h4-14H,1-3H3,(H,24,27)(H2,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATAOXFHBBQKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea is a novel urea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole and pyridazine moieties. The general synthetic route can be summarized as follows:
- Formation of the Pyrazole Ring : The 3,5-dimethyl-1H-pyrazole is synthesized through condensation reactions involving appropriate aldehydes and hydrazine derivatives.
- Pyridazine Formation : The incorporation of the pyridazine moiety is achieved through cyclization reactions involving substituted hydrazines.
- Urea Linkage : The final step involves coupling the aromatic amine with the urea component to form the target compound.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics such as Doxorubicin .
The proposed mechanism of action for this compound involves:
- Inhibition of Key Oncogenic Pathways : It is suggested that the compound may inhibit signaling pathways associated with tumor growth, such as the PI3K/Akt pathway.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cells .
Case Study 1: Breast Cancer Treatment
A study conducted on MCF7 cells demonstrated that treatment with varying concentrations of the compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The study concluded that the compound effectively targets breast cancer cells while sparing normal cells, thus supporting its potential as a therapeutic agent .
Case Study 2: Lung Cancer Efficacy
Another investigation focused on A549 lung cancer cells revealed similar results, where the compound induced cell cycle arrest at the G0/G1 phase and enhanced apoptotic signaling pathways. The results suggest a promising application in lung cancer therapy .
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazole- and Imidazole-Based Ureas
- 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) (): Molecular formula: C₁₅H₁₈N₄O. Melting point: 132–134°C. Lacks pyridazine; instead, a pyrazole-ethylurea scaffold dominates.
MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea) ():
- Features a 3,5-dimethoxyphenyl group instead of 2-methoxyphenyl.
- The para-methoxy groups may enhance solubility but reduce steric hindrance relative to the ortho-substituted target compound. Synthesis involves acetic acid reflux, contrasting with the pyridazine-based target’s likely coupling methods .
Triazole- and Pyridine-Containing Ureas
- 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) ():
Physicochemical and Pharmacological Properties
Key Data Table
Preparation Methods
Pyridazine Core Functionalization
The pyridazine ring is functionalized at the 3-position with an amino group and at the 6-position with a 3,5-dimethylpyrazole. A two-step protocol derived from palladium-catalyzed cross-coupling is employed:
Step 1 : Chlorination of pyridazin-3-amine using phosphorus oxychloride (POCl₃) yields 3,6-dichloropyridazine.
Step 2 : Suzuki-Miyaura coupling between 3,6-dichloropyridazine and 3,5-dimethyl-1H-pyrazole-1-boronic acid under Pd(PPh₃)₄ catalysis in dioxane/water (4:1) at 80°C for 12 hours. The reaction selectively substitutes the 6-chloro position, yielding 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridazine.
Step 3 : Ammonolysis of the 3-chloro substituent using aqueous ammonia in THF at 100°C under microwave irradiation affords 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine.
Coupling of Pyridazine Intermediate to 4-Aminophenyl Group
Buchwald-Hartwig Amination
The amino group of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine is coupled to 4-bromophenylamine via a palladium-catalyzed amination.
Conditions :
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: XantPhos (4 mol%)
- Base: Cs₂CO₃ (2 equiv)
- Solvent: Toluene at 110°C for 18 hours.
This step yields 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline with >75% yield after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Synthesis of 2-Methoxyphenylurea Moiety
Urea Bond Formation
The final urea linkage is constructed via reaction of 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline with 2-methoxyphenyl isocyanate.
Protocol :
- Dissolve 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline (1 equiv) in anhydrous dichloromethane (DCM).
- Add 2-methoxyphenyl isocyanate (1.2 equiv) dropwise at 0°C.
- Stir at room temperature for 6 hours under nitrogen.
- Quench with water, extract with DCM, and concentrate in vacuo.
Purification via recrystallization (ethanol/water 2:1) affords the title compound as a white solid (mp 108–110°C).
Optimization and Mechanistic Insights
Regioselectivity in Pyridazine Functionalization
The preference for 6-position substitution in the Suzuki coupling (Step 2) arises from the electron-deficient nature of the pyridazine ring, directing metallation to the 6-chloro position. Computational studies confirm lower activation energy for C6 coupling compared to C3.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: The synthesis involves multi-step organic reactions, including coupling of pyrazole-pyridazine intermediates with urea precursors. Key optimization strategies include:
- Catalyst Selection : Palladium or copper catalysts improve coupling efficiency in heterocycle formation .
- Solvent Systems : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction kinetics, while ethanol/glacial acetic acid mixtures aid in cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to conventional heating .
- Purification : Column chromatography with silica gel and recrystallization in ethanol ensures ≥95% purity .
Q. How can the molecular structure of this compound be rigorously characterized?
Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., urea NH signals at ~8–10 ppm) and confirm regiochemistry .
- X-Ray Crystallography : Resolves 3D conformation, dihedral angles between aromatic rings (e.g., pyridazine vs. pyrazole planes), and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHNO; theoretical 399.458 g/mol) .
Advanced Research Questions
Q. What computational strategies are effective for predicting binding interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Screens against kinases or GPCRs using crystal structures from the PDB. The urea moiety often acts as a hydrogen-bond donor, while pyridazine/pyrazole groups engage in π-π stacking .
- Molecular Dynamics (GROMACS) : Simulates stability of ligand-target complexes over 100+ ns trajectories, focusing on RMSD and binding free energy (MM-PBSA/GBSA) .
- Pharmacophore Modeling : Identifies critical features (e.g., hydrophobic regions from 3,5-dimethylpyrazole) for activity against inflammation or cancer targets .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from assay conditions or structural analogs. Mitigation approaches include:
- Dose-Response Validation : Replicate IC/EC measurements using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
- Metabolite Screening : LC-MS/MS identifies degradation products that may confound activity readings .
- Structural Analog Comparison : Test derivatives (e.g., 2-methoxyphenyl vs. 2-chlorophenyl urea) to isolate pharmacophore contributions .
Q. What experimental designs are recommended for scaling up synthesis without compromising purity?
Methodological Answer:
- Continuous Flow Reactors : Enable gram-scale production with precise temperature/pH control, reducing side reactions .
- In-Line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .
- Green Chemistry Metrics : Optimize E-factor by recycling solvents (e.g., ethanol) and minimizing chromatographic steps .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?
Methodological Answer:
- SHELX Refinement : Resolves disorder in pyridazine/pyrazole rings via anisotropic displacement parameters and Hirshfeld surface analysis .
- Hydrogen Bond Networks : O-H⋯N or N-H⋯O interactions stabilize specific tautomers (e.g., keto-enamine vs. imine forms) .
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning in challenging crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
